3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one
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Overview
Description
3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyluracil.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where the hydrazino intermediate is treated with an appropriate amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino and hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidinones, while substitution reactions can produce various substituted pyrimidinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to known bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino and hydrazino groups could facilitate hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
6-methyluracil: A precursor in the synthesis of 3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one.
2-hydrazinopyrimidinones: Compounds with similar hydrazino functionality.
Aminopyrimidines: Compounds with amino groups attached to the pyrimidine ring.
Uniqueness
This compound is unique due to the combination of amino, hydrazino, and methyl groups on the pyrimidinone ring. This unique structure may confer distinct chemical reactivity and biological activity compared to other pyrimidinone derivatives.
Properties
Molecular Formula |
C5H9N5O |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
3-amino-2-hydrazinyl-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H9N5O/c1-3-2-4(11)10(7)5(8-3)9-6/h2H,6-7H2,1H3,(H,8,9) |
InChI Key |
WJDUICFSQATLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)NN)N |
Origin of Product |
United States |
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